molecular formula C10H14ClNO2 B7887572 N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B7887572
M. Wt: 215.67 g/mol
InChI Key: URMJNZMQXGBIFX-UHFFFAOYSA-N
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Description

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as salsolinol hydrochloride, is a derivative of tetrahydroisoquinoline. This compound is of significant interest due to its presence in various biological systems and its potential neurotoxic and neuroprotective properties. It is widely studied for its role in the central nervous system, particularly in relation to dopaminergic neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or ketone. The reaction conditions often include acidic environments to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of catalytic hydrogenation and other reducing agents such as sodium borohydride or sodium cyanoborohydride is common in the reduction steps .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield various tetrahydroisoquinoline derivatives .

Scientific Research Applications

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with dopaminergic neurons. It can alter dopamine metabolism and has been shown to have both neurotoxic and neuroprotective effects. The compound can decrease reactive oxygen species levels and caspase activity, providing neuroprotection against oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar structural features.

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another catechol derivative with neuroactive properties.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects

Uniqueness

N-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its dual role as both a neurotoxin and a neuroprotective agent. This duality makes it a valuable compound for studying the mechanisms of neurodegeneration and neuroprotection .

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMJNZMQXGBIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1)O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37491-98-8 (Parent)
Record name Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63937-92-8
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63937-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-6,7-diol, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063937928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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